molecular formula C20H21N3O3S2 B285585 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B285585
M. Wt: 415.5 g/mol
InChI Key: OCUODGXUXGKDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a benzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which is then functionalized with a benzenesulfonyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial cell division by targeting proteins involved in this process . In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole core, a benzenesulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H21N3O3S2/c24-19(22-13-7-2-8-14-22)15-27-20-21-17-11-5-6-12-18(17)23(20)28(25,26)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

OCUODGXUXGKDLA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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